molecular formula C12H15FN2 B3080336 8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082871-93-9

8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No.: B3080336
CAS No.: 1082871-93-9
M. Wt: 206.26
InChI Key: WKACMCSEGGICSS-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a fluorinated heterocyclic compound with a fused pyrazino-isoquinoline scaffold. Its synthesis involves directed ortho-lithiation of 8-fluoro-3,4-dihydroisoquinoline, followed by fluorine–amine exchange, alkylation, or reduction to yield tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-11-3-1-2-10-9(11)4-6-15-7-5-14-8-12(10)15/h1-3,12,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACMCSEGGICSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=C1C(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazino-Isoquinoline Core

Fluorine vs. Chlorine Substituents
  • 8-Fluoro Derivative :
    • Fluorine's electronegativity enhances metabolic stability and improves blood-brain barrier penetration, making it advantageous for CNS-targeted drugs .
    • The fluorine atom enables nucleophilic aromatic substitution (e.g., fluorine–amine exchange) for further functionalization .
  • Limited synthetic versatility compared to fluorine-substituted analogues .
Positional Isomerism
  • 9-Methoxy Derivative (9-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline): Methoxy groups increase electron density on the aromatic ring, which may reduce oxidative metabolism but enhance affinity for receptors requiring electron-rich ligands .

Core Modifications: Pyrazino-Isoquinoline vs. Other Heterocycles

Pyrazino[2,1-a]isoquinoline vs. Pyridoindoles
  • Pyrazino-Isoquinoline Core: Exhibits conformational rigidity due to fused bicyclic structure, favoring interactions with CNS targets like monoamine transporters . Example: cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline (7a) showed atypical antidepressant activity comparable to mianserin .
  • Pyrido[4,3-b]indole Derivatives :
    • Broader aromatic systems may enhance π-π stacking with enzymes like PPARγ but reduce blood-brain barrier permeability .
Comparison with Quinazolinones
  • Isoquinolinoquinazolinones (e.g., 3-Chloro-10,11-dimethoxy-5H-isoquinolino[2,3-c]quinazolin-8(6H)-one): Quinazolinone moieties introduce hydrogen-bonding sites, improving solubility but increasing molecular weight (~338 g/mol) . Less suited for CNS applications due to higher polarity compared to pyrazino-isoquinolines (~206–222 g/mol) .

Stereochemical and Functional Group Impacts

Methyl and Phenyl Substitutions
  • 2-Methyl-7-Phenyl Derivatives (e.g., cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline): Methyl groups enhance metabolic stability, while phenyl rings introduce steric bulk, modulating receptor selectivity . The (+)-S,S enantiomer of 7a demonstrated superior antidepressant activity, highlighting the importance of stereochemistry .
Amino and Alkyl Substituents
  • 1-Substituted 8-Amino Derivatives (e.g., 1-Phenyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline): Amino groups enable hydrogen bonding with targets like kinases or GPCRs, but may reduce CNS penetration due to increased polarity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP* Key Substituents CNS Penetration Potential
8-Fluoro-pyrazino-isoquinoline 206.12 2.1 Fluorine at C8 High
10-Chloro-pyrazino-isoquinoline 222.71 2.8 Chlorine at C10 Moderate
cis-2-Methyl-7-phenyl-pyrazino-isoquinoline 280.38 3.5 Methyl, Phenyl High
9-Methoxy-pyrazino-isoquinoline 218.29 1.9 Methoxy at C9 Low

*Calculated using fragment-based methods.

Biological Activity

8-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline (CAS: 1082871-93-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound based on existing literature and research findings.

This compound has a complex structure characterized by a fused isoquinoline system. The presence of a fluorine atom at the 8-position is notable as it may influence the compound's pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₅FN
Molecular Weight195.25 g/mol
CAS Number1082871-93-9

Anticancer Properties

Research has indicated that derivatives of isoquinoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study on related isoquinoline derivatives reported that modifications can enhance their effectiveness against MBA-MB-231 breast cancer cells. The introduction of specific substituents on the piperazine moiety was found to improve cytotoxicity significantly. The strongest derivative in that study had an IC50 value of 5.12 ± 0.11 μM against these cells .

The mechanism through which isoquinoline derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax. This shift in protein expression leads to the activation of caspases and subsequent apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of isoquinoline derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can effectively penetrate tissue compartments, making them suitable candidates for further development as therapeutic agents .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:

  • Cytotoxic Evaluation : A study synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to the parent compound .
  • Mechanistic Insights : Another research effort explored how specific modifications affected the apoptotic pathways in cancer cells. The findings highlighted that certain derivatives could effectively induce S phase cell cycle arrest by altering cyclin-dependent kinase (CDK) levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Reactant of Route 2
8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

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